5H-Indeno[1,2-c]pyridazine
Overview
Description
5H-Indeno[1,2-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family. It is characterized by a fused ring system consisting of an indene and a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-c]pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of indanone derivatives with hydrazine derivatives under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridazines, depending on the specific reagents and conditions used .
Scientific Research Applications
5H-Indeno[1,2-c]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-c]pyridazine involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: It inhibits monoamine oxidase enzymes, particularly MAO-B, by binding to the active site and preventing the breakdown of neurotransmitters.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-b]pyridine: Another indeno-fused heterocycle with different biological activities.
Pyridazine Derivatives: Compounds like pyridazinone and pyrimidothienopyridazine share structural similarities and exhibit diverse pharmacological properties.
Uniqueness
5H-Indeno[1,2-c]pyridazine is unique due to its specific fused ring system, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit monoamine oxidase and exhibit anti-inflammatory and anticancer properties sets it apart from other similar compounds .
Properties
IUPAC Name |
5H-indeno[1,2-c]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)7-9-5-6-12-13-11(9)10/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZVIMKMOOSKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)N=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179256 | |
Record name | 5H-Indeno(1,2-c)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245-03-4 | |
Record name | 5H-Indeno(1,2-c)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000245034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Indeno[1,2-c]pyridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Indeno(1,2-c)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-INDENO(1,2-C)PYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5XNW4MY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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